Flaviolin-2-olate
Description
Naphthoquinone Compound Class within Natural Product Chemistry
Naphthoquinones are a widespread class of natural products characterized by a naphthalene (B1677914) ring system fused to a quinone moiety. numberanalytics.com This structural feature, particularly the α,β-unsaturated carbonyl system, is responsible for their chemical reactivity and diverse biological activities. redalyc.orgnih.gov These compounds are classified based on the position of the two carbonyl groups, with 1,4-naphthoquinones being the most common, alongside the less frequent 1,2-naphthoquinones. redalyc.orgmdpi.com
Naphthoquinones are abundant in nature, produced as secondary metabolites by a wide array of organisms, including plants, fungi, and bacteria. numberanalytics.commdpi.com They serve various ecological functions, such as acting as chemical defense agents for the producing organism. redalyc.org Historically, compounds from this class, like lawsone (from henna), juglone (B1673114) (from walnuts), and the essential nutrient vitamin K, have been recognized for their properties, ranging from potent dyes to crucial roles in biological processes. numberanalytics.comjst.go.jp The chemical reactivity of the quinone ring allows these molecules to participate in redox cycling and to act as electrophiles, which underlies many of their observed biological effects. nih.gov
Historical Context of Flaviolin (B1202607) Discovery and Early Research Trajectories
Flaviolin was first isolated from fungi, and its name reflects its yellow to reddish-brown color. Early research focused on its isolation from various fungal species, such as those belonging to the genus Aspergillus, and the subsequent elucidation of its chemical structure. Initial studies established its identity as 2,5,7-trihydroxy-1,4-naphthoquinone. chemicalbook.in These foundational investigations confirmed its place within the naphthoquinone family and paved the way for future studies into its biosynthesis and biological functions. Research later identified flaviolin in bacteria as well, particularly within the genus Streptomyces, known producers of a vast array of secondary metabolites.
Overarching Significance of Flaviolin in Microbial Metabolism and Bioproduction Research
Flaviolin holds considerable significance in understanding microbial metabolic pathways and has become a valuable tool in bioproduction and metabolic engineering. bwise.kr Its biosynthesis is a key area of study. Flaviolin is a polyketide, synthesized from the precursor 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN). nih.gov This conversion from THN occurs via spontaneous oxidation. bwise.krnih.gov The synthesis of THN itself is a critical step, catalyzed by a type III polyketide synthase (PKS) known as RppA. bwise.krnih.govnih.gov This enzyme facilitates the condensation of five molecules of malonyl-CoA to form the pentaketide (B10854585) THN. bwise.krnih.gov
The distinct red-brown color of flaviolin has been ingeniously repurposed in biotechnology. bwise.krnih.gov Because its production is directly linked to the availability of the central metabolite malonyl-CoA, flaviolin has been developed into a colorimetric biosensor. bwise.kr By introducing the rppA gene into host organisms like Escherichia coli, researchers can create strains where the intensity of the red color provides a direct, visual readout of intracellular malonyl-CoA levels. bwise.krnih.gov This allows for high-throughput screening to identify genetic modifications or culture conditions that enhance the malonyl-CoA pool, a critical precursor for the production of numerous valuable chemicals, including other polyketides and flavonoids like resveratrol (B1683913) and naringenin (B18129). bwise.kr
Furthermore, research into the flaviolin pathway extends to the production of novel derivatives. The flaviolin core can be modified by various enzymes, such as prenyltransferases, oxidases, and methyltransferases, leading to a diverse family of related compounds with potentially new biological activities. mdpi.com This makes the flaviolin biosynthetic pathway a target for genome mining and synthetic biology efforts aimed at discovering and producing new bioactive molecules. mdpi.comresearchgate.net
Data Tables
Table 1: Properties of Flaviolin
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2,5,7-trihydroxy-1,4-naphthoquinone | chemicalbook.in |
| Molecular Formula | C₁₀H₆O₅ | chemicalbook.in |
| Molecular Weight | 206.15 g/mol | chemicalbook.in |
| CAS Number | 479-05-0 | chemicalbook.in |
| Appearance | Red-brown pigment | nih.govnih.gov |
| Melting Point | ~250 °C (decomposes) | chemicalbook.in |
Table 2: Key Compounds in Flaviolin Biosynthesis and Research
| Compound Name | Role | Reference |
|---|---|---|
| Malonyl-CoA | Core precursor metabolite for polyketide synthesis | bwise.krnih.gov |
| 1,3,6,8-Tetrahydroxynaphthalene (THN) | Direct precursor to flaviolin, synthesized by RppA | nih.gov |
| RppA | Type III polyketide synthase enzyme that produces THN | bwise.krnih.gov |
| Naringenin | A flavonoid whose production can be enhanced using the flaviolin biosensor system | bwise.kr |
| Resveratrol | A stilbenoid whose production can be enhanced using the flaviolin biosensor system | bwise.kr |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H5O5- |
|---|---|
Molecular Weight |
205.14 g/mol |
IUPAC Name |
6,8-dihydroxy-3,4-dioxonaphthalen-1-olate |
InChI |
InChI=1S/C10H6O5/c11-4-1-5-9(6(12)2-4)7(13)3-8(14)10(5)15/h1-3,11-13H/p-1 |
InChI Key |
XNPCAGMCQDGQKK-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)C=C2[O-])O)O |
Origin of Product |
United States |
Advanced Biosynthetic Pathways of Flaviolin
Genetic and Enzymatic Determinants Across Diverse Microorganisms
Insights from Flaviolin (B1202607) Biosynthesis in Nocardia Species
Research into Nocardia species has provided valuable insights into the genetic and enzymatic machinery responsible for flaviolin production. In Nocardia sp. CS682, a putative type III PKS named ThnA has been identified and characterized. semanticscholar.orgkoreascience.krresearchgate.net This enzyme is responsible for the synthesis of THN, the direct precursor to flaviolin. semanticscholar.orgkoreascience.krresearchgate.net The gene cluster responsible for the biosynthesis of a related compound in this strain includes the gene for ThnA along with genes for three O-methyltransferases. semanticscholar.org The heterologous expression of the thnA gene in Streptomyces lividans TK24 confirmed its function as a THN synthase, leading to the production of flaviolin. semanticscholar.org
Genomic analysis of Nocardia sp. CS682 revealed a single type III PKS gene adjacent to a glycosyltransferase gene, which is a unique arrangement compared to other actinomycetes. mdpi.com While THN is the primary product of this PKS, it can be further modified, for instance by rhamnosylation, to create derivatives. mdpi.com The study of Nocardia species highlights the diversity of biosynthetic pathways and the potential for generating novel derivatives of flaviolin through metabolic engineering. mdpi.comresearchgate.net Some species of Nocardia are known to produce a variety of bioactive compounds, and their metabolic capacity is an area of ongoing research. researchgate.netnih.govmsdvetmanual.com
Regulatory Mechanisms Governing Flaviolin Biosynthesis
The production of flaviolin is subject to complex regulatory mechanisms at both the genetic and metabolic levels. These control systems dictate the efficiency of the biosynthetic pathway and ultimately influence the final yield of the compound.
Analysis of Promoter and Coding Sequence Effects on Gene Expression
The expression of the genes encoding the enzymes for flaviolin biosynthesis is a critical control point. The promoter, a region of DNA that initiates transcription of a particular gene, plays a pivotal role in regulating gene expression. pressbooks.pub Studies have shown that the choice of promoter can significantly impact the production of flaviolin. For instance, in E. coli, different inducible promoters such as pT7, pTet, and pBAD have been used to control the expression of the rppA gene, which encodes a type III PKS. nih.gov The strength and inducibility of these promoters directly affect the levels of functional enzyme produced and, consequently, the flaviolin yield. nih.gov
Furthermore, the coding sequence of the gene itself can influence expression levels and enzymatic activity. Codon usage, which can vary between different organisms, can affect the efficiency of protein translation. nih.gov Research has demonstrated that codon harmonization can improve natural product synthesis more effectively than traditional codon optimization. nih.gov The interplay between the promoter and the coding sequence is synergistic, meaning their combined effect on protein expression and subsequent flaviolin production can be greater than the sum of their individual effects. nih.govbiorxiv.org
| Promoter System | Inducer | Effect on Flaviolin Production |
| pT7 | IPTG | High levels of expression, but can be influenced by lysate preparation. nih.gov |
| pTet | Anhydrotetracycline | Can improve expression of some Streptomyces proteins compared to the T7 system. nih.gov |
| pBAD | L-arabinose | Efficient induction, but catabolism of the inducer by the host can be a drawback. nih.gov |
| pJ23101 | Constitutive | Provides continuous expression without the need for an inducer. nih.gov |
Impact of Environmental Factors and Metabolic Flux on Biosynthetic Yield
Environmental conditions and the availability of metabolic precursors are crucial for optimizing flaviolin production. The metabolic flux, which is the rate of turnover of molecules through a metabolic pathway, towards the precursor malonyl-CoA is a key determinant of yield. lsu.edu Strategies to increase the intracellular pool of malonyl-CoA have been shown to enhance the production of polyketides like flaviolin. researchgate.netsciepublish.com
One significant environmental factor is the concentration of carbon dioxide. Unpublished research has indicated a positive correlation between the environmental concentration of CO2 and the production of malonyl-CoA, with a corresponding increase in flaviolin production observed up to a certain plateau. lsu.edu Another critical factor is the availability of a primary carbon source, such as glucose. Increasing glucose concentrations in the culture medium has been shown to considerably boost flaviolin production. researchgate.netbiorxiv.org This is likely due to an increased metabolic flux towards malonyl-CoA, the direct precursor for flaviolin synthesis. researchgate.netbiorxiv.org
| Factor | Effect on Flaviolin Biosynthesis |
| CO2 Concentration | Increased CO2 can enhance malonyl-CoA production, leading to higher flaviolin yields up to a certain point. lsu.edu |
| Glucose Concentration | Higher glucose levels generally increase the metabolic flux towards malonyl-CoA, boosting flaviolin production. researchgate.netbiorxiv.org |
| Temperature | Optimizing culture temperature is crucial for maximizing enzymatic activity and overall yield. researchgate.net |
| pH | The pH of the medium affects microbial growth and enzyme function, thereby influencing production. researchgate.net |
Enzymatic Tailoring and Derivatization of Flaviolin
Oxidative Coupling and Polymerization Reactions
Oxidative coupling is a key enzymatic modification of flaviolin (B1202607), resulting in the formation of dimers and trimers. This process is primarily mediated by cytochrome P450 monooxygenases.
Cytochrome P450-Mediated (e.g., CYP158A1, CYP158A2, CYP158A3) Carbon-Carbon Coupling.nih.govresearchgate.netacs.orgmdpi.comresearchgate.net
In the soil bacterium Streptomyces coelicolor A3(2), cytochrome P450 enzymes, particularly CYP158A1 and CYP158A2, are responsible for the oxidative C-C coupling of flaviolin molecules. researchgate.netnih.gov This process leads to the formation of highly conjugated pigments, including biflaviolin and triflaviolin, which are thought to protect the bacterium from UV radiation. researchgate.netnih.gov The crystal structures of both CYP158A1 and CYP158A2 have been resolved with flaviolin bound in their active sites, providing insights into the mechanism of this unusual polymerization reaction. nih.govbiomolther.org
The formation of biflaviolin and triflaviolin by CYP158A2 involves an oxidative C-C coupling reaction. nih.gov The enzyme can produce three different isomers of biflaviolin and one isomer of triflaviolin. researchgate.netnih.gov In contrast, CYP158A1, which shares 61% amino acid identity with CYP158A2, produces only two of the three biflaviolin isomers (3,3'-biflaviolin and 3,8'-biflaviolin) and at different molar ratios, indicating distinct stereo- and regiospecificity for each enzyme. nih.govresearchgate.netnih.gov
The proposed mechanism involves the binding of two flaviolin molecules within the active site of the enzyme. nih.gov One flaviolin molecule is positioned close to the heme iron, where it is likely activated to a radical or cationic intermediate. nih.gov This reactive intermediate then couples with the second, neutral flaviolin molecule to form a C-C bond. asm.org The regiospecificity of the coupling is determined by the precise orientation of the two flaviolin molecules within the active site. nih.gov
Crystal structures of CYP158A1 and CYP158A2 with bound flaviolin reveal significant differences in substrate positioning. In CYP158A2, two flaviolin molecules are stacked approximately 4 Å apart, a distance conducive to a coupling reaction. nih.gov In CYP158A1, however, while one flaviolin molecule is similarly positioned near the heme, the second molecule is located about 9 Å away at the entrance of the substrate access channel. nih.govresearchgate.netnih.gov This raises questions about how CYP158A1 facilitates dimerization. It is hypothesized that a conformational change, possibly induced by the binding of an electron transfer partner like ferredoxin, may bring the second flaviolin molecule closer to the first. researchgate.net
Specific amino acid residues within the active site play a crucial role in orienting the substrate molecules. In CYP158A2, the side chain of Ile87 points into the active site and contacts the distal flaviolin molecule. nih.govresearchgate.net In contrast, the corresponding residue in CYP158A1 is a bulkier lysine (B10760008) (Lys90), whose side chain is directed away from the active site. nih.govresearchgate.net Mutating Ile87 to lysine in CYP158A2 alters the product ratio, making it more similar to that of CYP158A1, highlighting the importance of this residue in determining regiospecificity. nih.gov Furthermore, upon inhibitor binding, the F and G helices and the FG loop of CYP158A2 swing away from the active site, indicating significant conformational flexibility. acs.org
Mechanism of Dimer (Biflaviolin) and Trimer (Triflaviolin) Formation
Role of Flaviolin Monooxygenase in Compound Degradation Pathways.acs.orgescholarship.org
Flaviolin monooxygenase is an enzyme involved in the degradation of flaviolin. ontosight.ai This enzyme catalyzes the incorporation of an oxygen atom into the flaviolin molecule, initiating its breakdown. ontosight.ai This process is important for understanding the metabolic fate of flaviolin in microorganisms. The activity of flaviolin monooxygenase can be influenced by factors such as pH, temperature, and the concentration of its substrate. ontosight.ai Such enzymes are often FAD-dependent and part of two-component systems where a reductase provides the reduced flavin necessary for activating molecular oxygen. mdpi.comarxiv.org
Post-Polyketide Synthase Modification Enzymes
Following its synthesis by a polyketide synthase, the flaviolin scaffold can be further modified by other enzymes, including those that attach sugar moieties.
Glycosylation and Corresponding Glycosyltransferases.biomolther.orgmdpi.com
Glycosylation, the attachment of sugar molecules, is a common modification of natural products that can significantly alter their biological activity. caister.com While direct glycosylation of flaviolin-2-olate is not extensively detailed, the glycosylation of related tetrahydroxynaphthalene (THN) derivatives provides a model for this process. mdpi.com For instance, in the biosynthesis of IBR-3, a THN derivative, the compound IBR-1 is rhamnosylated by a glycosyltransferase named thnG. mdpi.com Often, the necessary sugar precursors are "borrowed" from the cell's primary metabolic pathways, such as cell wall biosynthesis. mdpi.com Glycosyltransferases can exhibit flexibility in the sugars they transfer, allowing for the generation of diverse glycosylated compounds. caister.com These enzymes typically show high specificity for their donor and acceptor substrates, often following the "one enzyme-one linkage" principle. nih.gov
Methylation by Specific Methyltransferases
Methylation is a key modification in the biosynthetic pathways of flaviolin-derived meroterpenoids, such as furaquinocins. This reaction is catalyzed by specific methyltransferases that often exhibit regioselectivity. In the furaquinocin biosynthetic gene cluster, two methyltransferases, Fur4 and Fur6, have been identified as being responsible for the methylation of a flaviolin-type intermediate. nih.govresearchgate.netresearchgate.net
The substrate for these methyltransferases is believed to be an early-stage intermediate, which undergoes successive methylations. nih.gov Research has identified 5,7-dihydroxy-2-methoxy-3-methylnaphthalene-1,4-dione (also known as 2-methoxy-3-methylflaviolin) as a key intermediate in the furaquinocin pathway. nih.govresearchgate.net Its formation is presumed to involve the sequential action of both a C-methyltransferase and an O-methyltransferase. The proposed pathway suggests that these methylation events occur prior to prenylation. nih.gov The genes fur4 and fur6 are thought to encode these C- and O-methyltransferases, respectively. researchgate.netnih.gov
The table below summarizes the key methyltransferases involved in the derivatization of flaviolin intermediates.
| Enzyme | Type | Substrate(s) | Product(s) | Source Organism |
| Fur4 | C-methyltransferase | Flaviolin intermediate | 3-methylflaviolin intermediate | Streptomyces sp. KO-3988 |
| Fur6 | O-methyltransferase | 3-methylflaviolin intermediate | 2-methoxy-3-methylflaviolin | Streptomyces sp. KO-3988 |
| GerMIII | O-methyltransferase | Flavonoids (e.g., quercetin, luteolin) | 4'-O-methylated flavonoids | Streptomyces sp. KCTC 0041BP |
| PfOMT3 | O-methyltransferase | Flavonoids (e.g., naringenin (B18129), kaempferol) | 7-O-methylated flavonoids | Perilla frutescens |
| CrOMT2 | O-methyltransferase | Flavonoids with vicinal hydroxyls | 3'-, 5'-, or 7-O-methylated flavonoids | Citrus reticulata |
Prenylation via Prenyltransferases and Flaviogeranin Analogues
Prenylation, the attachment of isoprenoid chains such as geranyl or farnesyl groups, is a critical step in the biosynthesis of meroterpenoids and significantly contributes to their structural diversity and biological activity. mdpi.comgoogle.com This reaction is catalyzed by prenyltransferases, many of which belong to the ABBA superfamily. plos.orgsemanticscholar.orgplos.org These enzymes often display remarkable substrate promiscuity, accepting a range of aromatic scaffolds and isoprenoid donors, which makes them valuable tools for chemoenzymatic synthesis. plos.orgplos.orgnih.gov
In the context of flaviolin, several prenyltransferases have been characterized that catalyze the attachment of prenyl groups to the naphthoquinone core, leading to the formation of flaviogeranin analogues and other meroterpenoids. mdpi.com
Fur7 , a prenyltransferase from the furaquinocin biosynthetic gene cluster, attaches a geranyl group to 2-methoxy-3-methylflaviolin. nih.govresearchgate.net This enzyme can also utilize dimethylallyl diphosphate (B83284) (DMAPP) as a prenyl donor. researchgate.net
CnqP3 , from Streptomyces sp. CNQ-509, is a highly promiscuous prenyltransferase that can geranylate flaviolin. plos.orgsemanticscholar.org Its flexibility with respect to both aromatic and isoprenoid substrates makes it a promising candidate for generating novel prenylated compounds. plos.orgsemanticscholar.org
Fnq26 , from Streptomyces cinnamonensis, catalyzes an unusual "reverse" prenylation, attaching the C-3 of a geranyl group to the C-3 of flaviolin. nih.gov
NphB , from Streptomyces sp. strain CL190, is another prenyltransferase with broad substrate specificity, capable of geranylating flaviolin and other polyphenols. google.comnih.gov
The products of these reactions, such as the flaviogeranins, are a class of naphthoquinone-based meroterpenoids that feature a 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN) core decorated with prenyl groups of varying lengths and at different positions. mdpi.com For instance, flaviogeranin D contains a C-geranylgeranyl group attached to the C2 position of the THN-derived core. mdpi.com
The table below details some of the characterized prenyltransferases acting on flaviolin and related compounds.
| Enzyme | Isoprenoid Donor(s) | Aromatic Substrate(s) | Product(s) | Source Organism |
| Fur7 | GPP, DMAPP | 2-methoxy-3-methylflaviolin, Flaviolin | Fur-P1, Fur-P2, Geranylated flaviolin | Streptomyces sp. KO-3988 |
| CnqP3 | GPP | Flaviolin, Genistein, 1,6-DHN, 2,7-DHN | Monogeranylated flaviolin derivative | Streptomyces sp. CNQ-509 |
| Fnq26 | GPP | Flaviolin, 1,3-DHN | 3-(3'-geranyl)-flaviolin | Streptomyces cinnamonensis |
| NphB | GPP | Flaviolin, 1,6-DHN, Naringenin | Geranylated flaviolin | Streptomyces sp. CL190 |
Amination and Aminotransferase Activity (e.g., 8-Amino-Flaviolin Intermediates)
The introduction of an amino group onto the flaviolin scaffold is a pivotal and sometimes cryptic step in the biosynthesis of several families of meroterpenoids. nih.govresearchgate.net This reaction is catalyzed by pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent aminotransferases. nih.gov The resulting intermediate, 8-amino-2,5,7-trihydroxynaphthalene-1,4-dione, commonly known as 8-amino-flaviolin, is a key branch-point metabolite. nih.govresearchgate.net
In the biosynthesis of furaquinocins, the aminotransferase Fur3 is essential. researchgate.netnih.gov Heterologous expression of the genes for the type III polyketide synthase (Fur1), a monooxygenase (Fur2), and the aminotransferase (Fur3) in Streptomyces albus resulted in the production of 8-amino-flaviolin. nih.gov Deletion of the fur3 gene abolished furaquinocin production, which could be restored by feeding the culture with 8-amino-flaviolin, confirming its status as a crucial intermediate. nih.gov
The isolation of flaviogeranin B1 and B, which both contain an amino group at the C8 position, from Streptomyces sp. B9173 further confirms that 8-amino-flaviolin serves as a common precursor in divergent biosynthetic pathways. mdpi.com This "cryptic transamination" sets the stage for further tailoring reactions, including methylation and prenylation, to generate the final structurally diverse products. nih.govmdpi.com
| Enzyme | Function | Substrate | Product | Source Organism |
| Fur3 | Aminotransferase | Flaviolin / THN | 8-amino-flaviolin | Streptomyces sp. KO-3988 |
| Putative Aminotransferase (Flaviogeranin pathway) | Aminotransferase | Naphthoquinone core | 8-amino-flaviolin intermediate | Streptomyces sp. B9173 |
Chemoenzymatic Synthesis of Flaviolin Derivatives
Chemoenzymatic synthesis leverages the high selectivity and efficiency of enzymes as biocatalysts to perform challenging chemical transformations, often under mild reaction conditions. semanticscholar.org The enzymatic tailoring of the flaviolin scaffold is particularly amenable to chemoenzymatic approaches, primarily due to the substrate promiscuity of many of the involved enzymes, especially prenyltransferases. plos.orgplos.orgnih.gov
The relaxed substrate specificity of prenyltransferases like NphB, CnqP3, and Fur7 has been exploited to create novel prenylated derivatives of flaviolin and other aromatic compounds. plos.orgnih.govresearchgate.net These enzymes can be used as biocatalysts to attach various isoprenoid chains (e.g., geranyl, farnesyl) to the flaviolin nucleus, a task that is often difficult to achieve with regio- and stereoselectivity using traditional chemical methods. semanticscholar.org
For example, the prenyltransferase NphB has been used for the in vitro geranylation of a diverse collection of hydroxyl-containing aromatic compounds, including flaviolin. nih.gov Similarly, CnqP3 from Streptomyces sp. CNQ-509 has been identified as a promising biocatalyst for chemoenzymatic synthesis due to its ability to convert a variety of aromatic substrates, including flaviolin and genistein, with geranyl diphosphate (GPP). plos.orgsemanticscholar.org The ability of these soluble enzymes to function independently of metal ions and their stability makes them attractive tools for generating libraries of "unnatural" natural products for drug discovery programs. plos.orgnih.gov These approaches provide a powerful platform for structural diversification and for exploring the structure-activity relationships of flaviolin-based compounds. nih.gov
Synthetic Biology and Metabolic Engineering for Flaviolin Bioproduction and Biosensing
Engineering Microbial Hosts for Heterologous Flaviolin (B1202607) Production
The production of flaviolin, a polyketide with a distinct red color, has been achieved in various microbial hosts through heterologous expression of the necessary biosynthetic genes. This approach allows for the production of flaviolin in well-characterized and easily manipulated organisms, moving beyond its native producers. The core of this strategy involves introducing a gene encoding a type III polyketide synthase (PKS), such as RppA, which catalyzes the condensation of five malonyl-CoA molecules into 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN). nih.gov THN then spontaneously oxidizes to form flaviolin. nih.govresearchgate.net
Escherichia coli and Pseudomonas putida have been successfully engineered for flaviolin production. nih.govresearchgate.net In E. coli, various strains, including BL21(DE3), have been utilized. nih.govbwise.kr The selection of the RppA enzyme is critical; a study comparing six different rppA genes found that the one from Streptomyces griseus resulted in the highest flaviolin titer of 26.0 mg/L in E. coli BL21(DE3). nih.gov Optimization of the expression system, such as modifying the 5' untranslated region (5'UTR) of the rppA gene, has also been explored to fine-tune production levels. nih.govbwise.kr For instance, while a UTR-optimized construct was tested, it resulted in slightly lower flaviolin production (18.1 mg/L) compared to the non-optimized version in one study. bwise.kr
Pseudomonas putida is another attractive host due to its metabolic versatility and high GC content, making it suitable for expressing genes from organisms like Streptomyces. mdpi.comnih.gov Flaviolin has been successfully produced in P. putida KT2440. osti.govresearchgate.net Research has shown that factors such as codon optimization of the heterologous genes and the composition of the culture medium, including glucose and salt concentrations, can significantly impact flaviolin yields in P. putida. osti.govresearchgate.net Interestingly, one study found that using the native S. coelicolor codons for the rppA gene yielded more flaviolin than a P. putida codon-optimized version. researchgate.net Furthermore, machine learning-led medium optimization revealed that high concentrations of sodium chloride could surprisingly enhance flaviolin production in P. putida KT2440 by up to 70%. osti.gov
Table 1: Heterologous Flaviolin Production in Microbial Hosts
| Host Organism | Gene/Enzyme | Key Optimizations | Resulting Flaviolin Titer | Reference |
|---|---|---|---|---|
| Escherichia coli BL21(DE3) | rppA from S. griseus | Selection of optimal rppA gene source | 26.0 mg/L | nih.gov |
| Escherichia coli BL21(DE3) | rppA from S. griseus | 5'UTR optimization | 18.1 mg/L | bwise.kr |
| Pseudomonas putida KT2440 | rppA from S. coelicolor | Medium optimization (glucose concentration) | Increased accumulation with >25 mM glucose | researchgate.net |
| Pseudomonas putida KT2440 | rppA | Machine learning-based medium optimization (NaCl) | 70% increase in titer | osti.gov |
Cell-free synthesis (CFS) or cell-free expression (CFE) systems have emerged as powerful platforms for rapidly prototyping biosynthetic pathways and characterizing enzymes without the complexities of living cells. researchgate.netresearchgate.netaiche.org These systems allow for direct control over the reaction environment and can accelerate the design-build-test-learn cycle of metabolic engineering. aiche.orgnih.gov
The biosynthesis of flaviolin has been successfully demonstrated in cell-free systems using E. coli lysates. researchgate.netnih.gov In this setup, a plasmid containing the rppA gene is added to the cell lysate, which contains the necessary machinery for transcription and translation. The RppA enzyme is produced in situ and, in the presence of its substrate malonyl-CoA, synthesizes THN, which then auto-oxidizes to flaviolin. nih.gov The production of the red flaviolin pigment can be easily monitored spectrophotometrically, serving as a reporter for functional enzyme expression. researchgate.netnih.gov
Researchers have used these systems to quickly test different genetic constructs. For example, by varying the concentration of the rppA plasmid DNA, it was shown that product formation is directly affected by the amount of template available for protein expression. nih.gov Cell-free systems have also been used to compare the effectiveness of different promoters and codon optimization strategies on flaviolin production, providing valuable data for designing more efficient cell-based production strains. researchgate.net This rapid prototyping capability makes cell-free synthesis a valuable tool for optimizing flaviolin production before committing to more time-consuming in vivo strain engineering. researchgate.netnih.gov
Optimization in Escherichia coli and Pseudomonas putida Expression Systems
Strategies for Enhancing Malonyl-CoA Availability and Flux
A significant bottleneck in the heterologous production of polyketides like flaviolin is the limited intracellular availability of the precursor, malonyl-CoA. nih.govsciety.orgfrontiersin.org Microbial hosts tightly regulate their central metabolism, and malonyl-CoA is primarily directed towards essential processes like fatty acid biosynthesis. nih.govresearchgate.net Therefore, metabolic engineering strategies are crucial to increase the pool of malonyl-CoA and channel it toward flaviolin synthesis.
Malonyl-CoA is synthesized from the carboxylation of acetyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase (ACC). nih.govlsu.edu A primary strategy to boost malonyl-CoA levels is to increase the activity of ACC. nih.govnih.gov This can be achieved by overexpressing the genes encoding the ACC enzyme complex (accABCD in E. coli). researchgate.netnih.gov Studies have shown that overexpressing ACC can lead to a significant increase in the intracellular malonyl-CoA concentration. researchgate.netnih.gov For example, in one study, ACC overexpression in E. coli resulted in a threefold increase in the cellular malonyl-CoA pool. researchgate.net This increased availability of the precursor can then be leveraged by the heterologously expressed RppA enzyme to enhance flaviolin production. nih.govrajpub.com
Another effective strategy to increase the malonyl-CoA pool for flaviolin production is to reduce its consumption by competing metabolic pathways. nih.govbiorxiv.org The most significant competing pathway is fatty acid biosynthesis (FAB), which also uses malonyl-CoA as a primary building block. nih.govnih.gov By downregulating or inhibiting key enzymes in the FAB pathway, the flux of malonyl-CoA can be redirected towards the desired polyketide synthesis.
Modulating Acetyl-CoA Carboxylase Activity
Flaviolin as a Colorimetric Malonyl-CoA Biosensor
The distinct red color of flaviolin allows it to be repurposed as a simple and effective colorimetric biosensor for quantifying intracellular malonyl-CoA levels. nih.govlsu.edusciencedaily.com The principle is straightforward: when the RppA enzyme is expressed in a microbial host, it converts available malonyl-CoA into flaviolin. bwise.kr The intensity of the red color produced, which can be quantified by measuring the absorbance of the culture supernatant at 340 nm, correlates directly with the amount of flaviolin produced. nih.govlsu.edu This, in turn, reflects the intracellular concentration of malonyl-CoA available for the RppA enzyme. nih.govnih.gov
This biosensor system has been successfully implemented in industrially relevant bacteria such as E. coli, P. putida, and Corynebacterium glutamicum. nih.govresearchgate.netnih.gov It provides a high-throughput method for screening large genetic libraries to identify gene targets that, when modulated, enhance malonyl-CoA accumulation. nih.govsciencedaily.com Strains with improved malonyl-CoA availability will produce more flaviolin and thus appear as more intensely colored colonies or cultures, allowing for easy visual or spectrophotometric identification. nih.govresearchgate.net
This tool has been used to screen for gene knockdowns that increase the malonyl-CoA pool, which were then successfully applied to enhance the production of other malonyl-CoA-derived products, including 6-methylsalicylic acid, aloesone, resveratrol (B1683913), and naringenin (B18129). nih.govnih.gov The flaviolin-based biosensor is a valuable tool for metabolic engineering, enabling the rapid identification of genetic modifications that improve precursor supply for a wide range of valuable chemicals. sciencedaily.comnih.gov
Principles of Spectrophotometric Quantification at 340 nm
The quantification of flaviolin, a red-colored pigment, is frequently accomplished using spectrophotometry, a technique that measures the amount of light absorbed by a chemical substance. mdpi.com The principle behind this method lies in the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. Flaviolin, with its chemical formula C₁₀H₆O₅ and a molecular weight of approximately 206.15 g/mol , possesses a conjugated aromatic structure as a 2,5,7-trihydroxy-1,4-naphthoquinone. ontosight.ai This structure is responsible for its strong absorption of light in the ultraviolet-visible (UV-Vis) range.
While the maximum absorbance (λmax) of flaviolin is reported to be around 300 nm, quantification is often performed at 340 nm. nih.govnih.gov The choice of 340 nm is a strategic one to minimize background noise from other components in the culture supernatant of microorganisms like Escherichia coli. nih.gov At this wavelength, flaviolin still exhibits sufficient absorbance for reliable measurement, while the interference from the cellular background is significantly lower, leading to a better signal-to-noise ratio. nih.govnih.gov This allows for the direct and rapid quantification of flaviolin in the supernatant of microbial cultures, which simplifies sample preparation. The absorbance at 340 nm (OD₃₄₀) shows a linear correlation with the concentration of flaviolin, making it a straightforward and cost-effective assay compared to more complex methods like High-Performance Liquid Chromatography (HPLC). nih.gov
The stability of flaviolin under aerobic conditions and its secretion into the extracellular medium by microbial cells further enhance the suitability of this spectrophotometric assay. A standard protocol typically involves culturing the microbial strain, collecting the supernatant, and measuring its absorbance at 340 nm. The concentration is then determined using a pre-established standard curve, which is typically linear over a specific concentration range, for instance, 0.5–40 mg/L.
Development and Validation of Enzyme-Coupled Biosensor Systems
Enzyme-coupled biosensors have been developed as a powerful tool for the indirect quantification of key metabolic precursors by measuring the production of flaviolin. researchgate.netnih.gov These systems are particularly valuable for monitoring intracellular levels of malonyl-CoA, a crucial building block in the biosynthesis of numerous valuable compounds, including polyketides and phenylpropanoids. nih.govethz.ch The core of this biosensor system is a type III polyketide synthase (PKS) enzyme, most notably 1,3,6,8-tetrahydroxynaphthalene synthase (THNS), often referred to as RppA. nih.govresearchgate.net
The operational principle of this biosensor is elegant in its simplicity. The RppA enzyme catalyzes the condensation of five molecules of malonyl-CoA to produce an intermediate compound, 1,3,6,8-tetrahydroxynaphthalene (THN). nih.govnih.gov This THN molecule then undergoes a spontaneous, non-enzymatic oxidation to form the red-colored flaviolin. nih.govresearchgate.net Consequently, the amount of flaviolin produced, which can be easily measured colorimetrically, serves as a direct indicator of the intracellular malonyl-CoA concentration. nih.govpnas.org
The development of these biosensors involved testing RppA enzymes from various bacterial sources, such as Streptomyces griseus and Streptomyces coelicolor, to identify the most efficient ones for flaviolin production in host organisms like E. coli, Pseudomonas putida, and Corynebacterium glutamicum. nih.gov The RppA from S. griseus (Sgr_RppA) was found to be particularly effective, exhibiting a high affinity for malonyl-CoA. nih.gov
Validation of these enzyme-coupled biosensor systems involves demonstrating a strong correlation between the colorimetric signal (flaviolin production measured at 340 nm) and the actual intracellular concentration of the target metabolite (malonyl-CoA), which is often confirmed using authoritative methods like HPLC. nih.govresearchgate.net The robustness of the biosensor is established by its applicability across different industrially important bacteria, offering a one-step signal conversion from the input (malonyl-CoA) to a detectable colorimetric output (flaviolin). nih.govrdworldonline.com This simplicity and effectiveness make it a superior alternative to more complex transcription factor-based biosensors, which may require multiple signal transduction steps. nih.gov
Applications in High-Throughput Screening for Metabolic Engineering
The enzyme-coupled biosensor system for flaviolin has become a cornerstone for high-throughput screening (HTS) in metabolic engineering. nih.gov HTS allows for the rapid testing of large libraries of genetically modified microbial strains to identify those with improved production capabilities. ethz.chpnnl.gov The colorimetric nature of the flaviolin biosensor is exceptionally well-suited for this application, as strains with higher intracellular malonyl-CoA levels will produce more red pigment, allowing for easy visual or spectrophotometric identification. researchgate.netpnas.org
This approach significantly accelerates the Design-Build-Test-Learn (DBTL) cycle in synthetic biology. osti.gov For instance, researchers have used this system to screen libraries of synthetic small regulatory RNAs (sRNAs) to identify gene knockdown targets that lead to an enhanced pool of malonyl-CoA. nih.govresearchgate.net By transforming a library of plasmids, each expressing a different sRNA, into a bacterial strain containing the RppA-based biosensor, thousands of genetic modifications can be rapidly assessed. researchgate.net Strains exhibiting a deeper red color are selected as top candidates. pnas.org
This HTS strategy has been successfully applied to identify non-obvious gene targets. For example, the knockdown of genes involved in competing pathways, such as fatty acid biosynthesis or the TCA cycle, has been shown to increase malonyl-CoA availability and, consequently, flaviolin production. researchgate.netresearchgate.net The identified gene knockdown strategies are then applied to enhance the production of other valuable malonyl-CoA-derived chemicals. This has led to significant increases in the titers of compounds like 6-methylsalicylic acid, aloesone, resveratrol, and naringenin without the need for extensive, iterative metabolic engineering efforts. nih.govresearchgate.net The flaviolin biosensor, therefore, acts as a powerful tool to quickly pinpoint effective genetic modifications for optimizing microbial cell factories. rdworldonline.com
Computational and Systems Biology Approaches for Pathway Optimization
Computational and systems biology approaches are increasingly being integrated with experimental techniques to optimize the biosynthetic pathways for compounds like flaviolin. researchgate.netmdpi.com These in silico methods provide a framework for understanding and predicting how genetic modifications will affect cellular metabolism, thereby guiding more rational and efficient metabolic engineering strategies. sciepublish.com
One of the key computational tools used is Flux Balance Analysis (FBA), which is a mathematical method for simulating metabolism at the genome scale. nih.govfrontiersin.org By creating a stoichiometric model of an organism's metabolic network, FBA can predict the flow of metabolites (fluxes) through various pathways to achieve a specific objective, such as maximizing biomass production or the synthesis of a target compound. frontiersin.org For flaviolin production, FBA can be used to identify potential genetic targets (e.g., gene knockouts or overexpressions) that would redirect metabolic flux from central carbon metabolism towards the precursor malonyl-CoA. sciepublish.com For example, models can predict the effect of knocking out genes in the TCA cycle or fatty acid synthesis pathway on the availability of acetyl-CoA and its subsequent conversion to malonyl-CoA. nih.gov
Furthermore, systems biology approaches can involve the integration of "omics" data (genomics, transcriptomics, proteomics, and metabolomics) to build more accurate and predictive models. researchgate.net For instance, analyzing the transcriptome of a high-producing strain versus a low-producing strain can reveal which genes are differentially expressed and are likely important for enhanced flaviolin synthesis. This information can then be used to refine metabolic models. sciepublish.com
Machine learning, a subset of artificial intelligence, is also emerging as a powerful tool for optimizing bioproduction. nih.govresearchgate.net Active learning algorithms can be used to guide the optimization of culture media components. osti.govnih.gov In the context of flaviolin production in Pseudomonas putida, a machine learning-led approach identified that high concentrations of sodium chloride (NaCl) were surprisingly crucial for increasing production titers and yield. nih.govresearchgate.net This demonstrates how computational methods can uncover non-intuitive strategies for process optimization that might be missed by traditional experimental approaches. The synergy between these computational tools and high-throughput experimental validation, such as the flaviolin biosensor, creates a powerful, accelerated pipeline for pathway optimization and strain development. osti.govresearchgate.net
Data Tables
Table 1: Characteristics of the RppA-based Malonyl-CoA Biosensor This table summarizes the key features and operational principles of the enzyme-coupled biosensor used for flaviolin production as a proxy for malonyl-CoA levels.
| Feature | Description | Reference(s) |
|---|---|---|
| Enzyme | 1,3,6,8-tetrahydroxynaphthalene synthase (THNS or RppA) | researchgate.net, nih.gov |
| Substrate | 5 molecules of Malonyl-CoA | researchgate.net, nih.gov |
| Intermediate | 1,3,6,8-tetrahydroxynaphthalene (THN) | nih.gov, nih.gov |
| Final Product (Reporter) | Flaviolin (red pigment) | researchgate.net, nih.gov |
| Reaction | THN undergoes spontaneous, non-enzymatic oxidation to flaviolin. | nih.gov, researchgate.net |
| Detection Method | Colorimetric / Spectrophotometric at 340 nm | nih.gov, nih.gov |
| Host Organisms | Escherichia coli, Pseudomonas putida, Corynebacterium glutamicum | nih.gov, nih.gov |
Table 2: Application of Flaviolin Biosensor in High-Throughput Screening This table highlights the use of the flaviolin biosensor for identifying genetic targets to improve the production of various malonyl-CoA derived compounds.
| Application | Methodology | Outcome | Target Compounds Benefited | Reference(s) |
|---|---|---|---|---|
| Gene Knockdown Target Identification | Screening of a synthetic small regulatory RNA (sRNA) library in E. coli expressing the RppA biosensor. | Identification of 14 gene knockdown targets that increased malonyl-CoA levels, indicated by deeper red color. | 6-methylsalicylic acid, Aloesone, Resveratrol, Naringenin | researchgate.net, nih.gov, pnas.org |
| Metabolic Pathway Optimization | Colorimetric screening of engineered P. putida strains with knockouts in central metabolism and fatty acid biosynthesis. | Isolation of strains with enhanced red pigmentation, confirming increased malonyl-CoA availability. | Poly(3-hydroxybutyrate) | nih.gov, researchgate.net |
| Medium Optimization | Machine learning-guided optimization of culture medium components using Absorbance at 340 nm as the high-throughput readout. | Significant increase in flaviolin titer and yield; identified NaCl as a key component. | Flaviolin | nih.gov, osti.gov, nih.gov |
Advanced Analytical Methodologies for Flaviolin and Its Derivatives in Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the study of flaviolin (B1202607), providing detailed insights into its electronic and structural properties.
Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and widely used technique for the quantitative determination of flaviolin and for monitoring the progress of reactions in which it is a substrate or product. ijirt.org This method is based on the principle that molecules with chromophores, such as the naphthoquinone core of flaviolin, absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. ijirt.org
The quantitative analysis of flaviolin is often achieved by measuring its absorbance at a characteristic wavelength and applying the Beer-Lambert law. For instance, flaviolin exhibits a distinct absorbance maximum that allows for its quantification. In one application, flaviolin produced by a repurposed type III polyketide synthase (RppA) is used as a colorimetric indicator for malonyl-CoA concentration, where the absorbance of flaviolin at 340 nm (OD340) correlates linearly with the amount of malonyl-CoA. nih.gov
UV-Vis spectroscopy is also invaluable for reaction monitoring, particularly in enzymology. By tracking changes in the absorbance spectrum over time, researchers can study the kinetics of enzymes that utilize flaviolin. For example, the interaction between flaviolin and cytochrome P450 enzymes, which catalyze its oxidative dimerization, can be observed through spectral shifts. The ferric form of CYP158A2 in the presence of flaviolin shows characteristic absorbance maxima at 415, 527, and 567 nm. researchgate.net The binding of substrates can induce a shift in the Soret peak of the heme cofactor, which can be monitored to determine binding affinity and reaction rates. researchgate.net
Table 1: UV-Vis Spectroscopic Data for Flaviolin and its Enzymatic Complexes
| Analyte/System | Wavelength Maxima (λmax) | Application | Reference |
| Flaviolin (as biosensor) | 340 nm | Quantitative analysis of malonyl-CoA | |
| Ferric CYP158A2 + Flaviolin | 415, 527, 567 nm | Monitoring enzyme-substrate complex formation | researchgate.net |
| Ferrous CYP158A2 + Flaviolin | 407, 539 nm | Monitoring reduced enzyme-substrate complex | researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the complete structural elucidation of flaviolin and its derivatives in solution. numberanalytics.comjchps.com NMR provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the spatial arrangement of the molecule. numberanalytics.comjchps.com
One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, are used to identify the different types of protons and carbons in the molecule and their chemical environments. The chemical shifts, integration of signals, and coupling patterns in the ¹H NMR spectrum reveal the number and neighboring relationships of protons. jchps.com
For more complex structures and unambiguous assignments, two-dimensional (2D) NMR experiments are essential. hyphadiscovery.com These include:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to establish connections between adjacent protons. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), mapping which protons are attached to which carbons. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton. hyphadiscovery.commdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space interactions between protons that are close to each other, providing information on the stereochemistry and conformation of the molecule. hyphadiscovery.com
These methods have been instrumental in confirming the structure of flaviolin isolated from natural sources and in identifying novel derivatives, such as the products of enzymatic reactions or metabolic processes. mdpi.comresearchgate.net
Ultraviolet-Visible Spectroscopy for Quantitative Analysis and Reaction Monitoring
Chromatographic Separation and Detection Methods
Chromatographic techniques are indispensable for isolating flaviolin from complex biological or chemical mixtures and for verifying its purity before further analysis. moravek.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and purity assessment of flaviolin. nih.govlongdom.org The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase pumped at high pressure. chromtech.com
Reversed-phase HPLC (RP-HPLC) is commonly employed for flaviolin analysis, using a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid. researchgate.net Compounds are separated based on their hydrophobicity, with more polar compounds eluting earlier.
HPLC is used for:
Qualitative Analysis: Identifying flaviolin in a sample by comparing its retention time to that of a known standard.
Quantitative Analysis: Determining the concentration of flaviolin by measuring the peak area from a detector (commonly a UV-Vis or Diode Array Detector) and comparing it to a calibration curve.
Purity Assessment: Evaluating the purity of a flaviolin sample by detecting the presence of any contaminants, which appear as separate peaks in the chromatogram. moravek.com
Preparative Purification: Isolating larger quantities of pure flaviolin from crude extracts for subsequent structural analysis or bioassays. mdpi.comresearchgate.net
Table 2: Typical HPLC Parameters for Flaviolin Analysis
| Parameter | Description | Common Conditions | Reference |
| Column | Stationary Phase | C18 (Reversed-Phase) | researchgate.netjmb.or.kr |
| Mobile Phase | Solvents | Gradient of Water and Acetonitrile/Methanol (often with Formic Acid) | researchgate.net |
| Detection | Method | UV-Vis or Photodiode Array (PDA) | researchgate.net |
| Application | Purpose | Separation, Quantification, Purity Check | moravek.comnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful hyphenated techniques that combine the separation capabilities of HPLC with the sensitive and specific detection provided by mass spectrometry. 360biolabs.com This combination is a definitive tool for identifying and confirming the presence of flaviolin and its derivatives in complex matrices. mdpi.comcreative-proteomics.com
In an LC-MS analysis, after compounds are separated by the LC system, they are ionized (e.g., by Electrospray Ionization - ESI) and their mass-to-charge ratio (m/z) is measured by the mass spectrometer. The accurate mass measurement provides the elemental formula of the molecule. For example, flaviolin has been identified by LC-ESI/MS through the detection of its protonated molecule [M+H]⁺ at an m/z of 207.0288. jmb.or.kr
Tandem Mass Spectrometry (LC-MS/MS) adds another layer of structural information. creative-proteomics.com In this technique, a specific precursor ion (e.g., the [M+H]⁺ of flaviolin) is selected and subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed, producing a characteristic fragmentation pattern (MS/MS spectrum) that serves as a structural fingerprint of the molecule. This is invaluable for distinguishing between isomers and for identifying unknown metabolites by comparing their fragmentation patterns to known compounds or databases. mdpi.com
High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment
X-ray Crystallography for Enzymatic Structure-Function Correlation
X-ray crystallography is a pivotal technique for determining the three-dimensional atomic structure of molecules in their solid, crystalline state. In the context of flaviolin research, it is primarily used to elucidate the structures of enzymes that bind to and catalyze reactions with flaviolin. This provides unparalleled insights into the molecular basis of enzyme function, specificity, and mechanism. grantome.com
Studies on cytochrome P450 enzymes from Streptomyces coelicolor, specifically CYP158A1 and CYP158A2, have utilized X-ray crystallography to great effect. These enzymes catalyze the oxidative C-C coupling of flaviolin to produce biflaviolins and triflaviolin. researchgate.net By solving the crystal structures of these enzymes with flaviolin bound in their active sites, researchers have been able to visualize the precise interactions that position the substrate for catalysis. researchgate.netnih.gov
Key findings from crystallographic studies include:
The identification of key amino acid residues in the active site that interact with the flaviolin molecule(s). nih.gov
The surprising discovery that in CYP158A2, two flaviolin molecules bind in close proximity (approx. 4 Å apart) and are stacked over the heme cofactor, an orientation ideal for a coupling reaction. researchgate.netnih.gov
In contrast, the structure of CYP158A1 shows one flaviolin molecule near the heme iron while a second is bound much further away (approx. 9 Å) at the entrance to the substrate access channel. researchgate.netnih.gov
These structural snapshots provide a rational basis for explaining the different product specificities and catalytic efficiencies observed between the two closely related enzymes and are crucial for efforts in enzyme engineering. nih.gov
Determination of Enzyme-Substrate Complex Structures (e.g., Flaviolin-Bound CYP158A2)
The three-dimensional structure of the enzyme-substrate complex involving flaviolin and the cytochrome P450 enzyme CYP158A2 from Streptomyces coelicolor A3(2) has been elucidated through X-ray crystallography. acs.orgnih.gov This analysis provides critical insights into the mechanism of substrate recognition and the subsequent oxidative C-C coupling reaction catalyzed by the enzyme. acs.org
A comparison of the crystal structures of CYP158A2 in its ligand-free and flaviolin-bound forms reveals a significant conformational change upon substrate binding. nih.govrcsb.orgresearchgate.net The ligand-free structure, resolved at 1.75 Å, displays a relatively "open" conformation. acs.orgresearchgate.net In this state, the F and G helices are positioned away from the active site, creating a channel that allows substrate access. researchgate.net Upon binding of flaviolin, the enzyme adopts a "closed" conformation, as seen in the 1.62 Å resolution structure of the complex. acs.orgnih.gov This closure is primarily due to the repositioning of the F/G helical region, which moves to cover the active site entrance. acs.orgnih.govresearchgate.net This conformational shift results in a more compact active site, with the volume decreasing from 665 ų in an inhibitor-bound complex to 495 ų in the flaviolin-bound state. acs.org
A remarkable feature of the flaviolin-bound CYP158A2 structure is the presence of two substrate molecules within the active site. acs.orgnih.govrcsb.org These two flaviolin molecules are positioned in a stacked arrangement over the heme cofactor. rcsb.orgresearchgate.netnih.gov This quasi-planar stack, which includes the two flaviolin molecules and the heme group, positions the substrates ideally for the oxidative C-C coupling reaction that leads to the formation of biflaviolin and triflaviolin products. nih.govrcsb.orgacs.org The binding of two substrate molecules is also suggested by kinetic studies, which show a Hill coefficient of approximately 1.6, indicating cooperative binding. researchgate.net
| State | PDB Accession Code | Resolution (Å) | Key Structural Features |
|---|---|---|---|
| Ligand-Free | 1SE6 | 1.75 | Open conformation with accessible active site. acs.orgresearchgate.net |
| Flaviolin-Bound | 1T93 | 1.62 | Closed conformation; two flaviolin molecules stacked over the heme. acs.orgnih.gov |
Analysis of Active Site Architecture and Catalytic Residues
The architecture of the CYP158A2 active site is finely tuned to accommodate two flaviolin molecules and facilitate their dimerization. researchgate.net The active site is composed of regions from several conserved P450 structural elements, including the B/C and F/G loop regions and the I-helix, which together create a specific environment for catalysis. rsc.org
Several key amino acid residues are directly involved in positioning the two flaviolin substrates through hydrogen bonding and other interactions. acs.org The side chains of Arginine 71 (Arg71) and Arginine 288 (Arg288), along with the amide group of Leucine 293 (Leu293), form direct hydrogen bonds with the two flaviolin molecules, securing them in the active site. acs.org
The orientation of the substrate molecules, which dictates the regiospecificity of the dimerization products, is influenced by specific residues. nih.gov In CYP158A2, the side chain of Isoleucine 87 (Ile87) points towards the active site, making contact with the distal flaviolin molecule (the one further from the heme). nih.govrcsb.org This interaction is crucial for controlling which isomers of biflaviolin are produced. nih.gov Mutagenesis studies where Ile87 was replaced with lysine (B10760008) resulted in the formation of only two biflaviolin isomers, instead of the three produced by the wild-type enzyme, highlighting the role of this residue in product specificity. nih.govrcsb.org
Furthermore, ordered water molecules within the active site play a crucial role in the catalytic mechanism. proteopedia.orgrhea-db.org A water molecule, designated WAT505, is repositioned upon substrate binding and mediates a hydrogen bond between the imidazole (B134444) ring of Histidine 287 (His287) and the 5-hydroxyl group of the proximal flaviolin molecule. nih.gov This interaction, along with other water molecules (WAT600 and WAT640), forms a continuous hydrogen-bonded network. proteopedia.orgrhea-db.org This network connects the active site to the bulk solvent on the protein surface and is proposed to function as a proton-delivery cascade, which is essential for the activation of molecular oxygen by the heme iron. proteopedia.org This mechanism, utilizing substrate hydroxyl groups to stabilize the water pathway, is a distinct strategy for proton transfer in the P450 catalytic cycle. proteopedia.org
| Residue | Location/Interaction | Function |
|---|---|---|
| Arg71 | Active Site | Forms hydrogen bonds with flaviolin substrates. acs.org |
| Ile87 | BC-Loop | Contacts the distal flaviolin; crucial for product regiospecificity. nih.govrcsb.org |
| Arg288 | Active Site | Forms hydrogen bonds with flaviolin substrates. acs.org |
| His287 | Active Site | Forms a water-mediated hydrogen bond with the proximal flaviolin. nih.gov |
| Leu293 | Active Site | Amide group forms hydrogen bonds with flaviolin substrates. acs.org |
| WAT505, WAT600, WAT640 | Active Site | Form a hydrogen-bonded network for proton transfer and oxygen activation. proteopedia.orgrhea-db.org |
Biological Functions and Ecological Roles of Flaviolin in Producing Organisms
Role as a Diffusible Red-Brown Pigment in Microbial Systems
Flaviolin (B1202607) is well-documented as a soluble, diffusible red-brown pigment in several microbial species. uni.luchemicalbook.in This characteristic coloration is a result of the chemical structure of flaviolin, which arises from the spontaneous oxidation of its precursor, 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN). uni.luchemicalbook.in The production of this pigment is a notable feature in organisms such as Saccharopolyspora erythraea and various Streptomyces species. uni.lu
In Saccharopolyspora erythraea, a "red variant" is known to produce a diffusible red-brown pigment containing glycosylated and polymerized derivatives of flaviolin. uni.luchemicalbook.in The biosynthesis of this pigment is initiated by a type III polyketide synthase (PKS), which synthesizes THN from malonyl-CoA. uni.luchemicalbook.in Disruption of the gene encoding this enzyme results in an albino phenotype, confirming its central role in pigment production. uni.lu Similarly, in Streptomyces species, flaviolin contributes to the characteristic pigmentation of the colonies. When the pathway for melanin (B1238610) production is blocked in Streptomyces griseus, a red-brown pigment identified as flaviolin accumulates. chemspider.com
The diffusible nature of flaviolin allows it to color the surrounding medium, a phenomenon observed when the biosynthesis of DHN-melanin is inhibited in certain fungi, leading to the accumulation and excretion of flaviolin. ebi.ac.uk This diffusible pigmentation can serve as a visual indicator of specific metabolic pathways being active within the microorganism.
| Microorganism | Pigment Characteristics | Precursor | Reference |
| Saccharopolyspora erythraea | Diffusible red-brown | 1,3,6,8-tetrahydroxynaphthalene (THN) | uni.luchemicalbook.in |
| Streptomyces griseus | Red-brown (accumulates in mutants) | 1,3,6,8-tetrahydroxynaphthalene (THN) | chemspider.com |
| Various Fungi | Reddish-brown (excreted) | 1,3,6,8-tetrahydroxynaphthalene (THN) | ebi.ac.uk |
Contribution to Ultraviolet (UV) Radiation Protection Mechanisms
A significant ecological role of flaviolin is its contribution to protecting producing organisms from the damaging effects of ultraviolet (UV) radiation. cas.orgchemsrc.comebi.ac.uk The highly conjugated system of the flaviolin molecule allows it to absorb UV light, thus shielding the microbial cells from DNA damage and other harmful effects of UV exposure. ontosight.ai
In the soil bacterium Streptomyces coelicolor A3(2), the enzyme cytochrome P450 158A2 (CYP158A2) catalyzes the oxidative coupling of flaviolin molecules to form dimers and trimers. chemsrc.comebi.ac.uk This polymerization results in the formation of more complex pigments that are thought to provide enhanced protection against UV radiation. cas.orgchemsrc.comebi.ac.uk The genes responsible for flaviolin production are often found in operons alongside genes like rppA, which encodes the type III polyketide synthase that initiates the biosynthetic pathway. chemsrc.comebi.ac.uk
Research has shown that mutants unable to produce these pigments exhibit decreased resistance to UV irradiation. chemspider.com The formation of flaviolin-derived melanin, such as HPQ melanin in Streptomyces griseus, represents a specialized pathway for UV protection. chemspider.com This suggests that the production of flaviolin and its subsequent polymerization is an important adaptive trait for microorganisms living in environments with high exposure to sunlight.
| Organism/System | Mechanism of UV Protection | Key Enzymes | Reference |
| Streptomyces coelicolor A3(2) | Polymerization of flaviolin into protective pigments. | Cytochrome P450 158A2 (CYP158A2), RppA | chemsrc.comebi.ac.uk |
| Streptomyces griseus | Formation of HPQ melanin from flaviolin precursors. | RppA, P-450mel | chemspider.com |
| General Microbial Systems | Absorption of UV radiation by the conjugated pigment structure. | Type III Polyketide Synthases | ontosight.aiuni.lu |
Interplay with Microbial Communities and Environmental Impact
The production of flaviolin can have a broader impact on the microbial community and the surrounding environment. As a secondary metabolite, flaviolin can influence the interactions between different microbial species. ebi.ac.uk The production of pigments and other secondary metabolites is a strategy that allows microorganisms to compete for resources and persist in their environment. nih.gov
The biosynthesis of flaviolin is linked to central metabolic pathways, specifically through its precursor malonyl-CoA. Therefore, the rate of flaviolin production can be an indicator of the metabolic state of the producing organism. Environmental factors, such as the concentration of salts like NaCl, have been shown to significantly influence the production of flaviolin in organisms like Pseudomonas putida. This suggests that the synthesis of flaviolin is responsive to environmental cues, which could in turn affect the producing organism's interactions with its ecosystem.
Furthermore, enzymes involved in flaviolin metabolism, such as flaviolin monooxygenase, play a role in its degradation. ebi.ac.uk This enzymatic activity is not only important for the metabolic pathways within the organism but also has implications for the bioremediation of environments contaminated with similar aromatic compounds. ebi.ac.uk The production and degradation of flaviolin are therefore part of the biogeochemical cycles within microbial habitats, influencing the chemistry and biology of their local environment.
| Interaction/Impact | Description | Key Factors | Reference |
| Microbial Competition | Production of secondary metabolites like flaviolin can affect the growth and survival of other microorganisms in the community. | Nutrient and space availability | nih.gov |
| Metabolic Indicator | Flaviolin production is linked to the intracellular levels of malonyl-CoA, reflecting the metabolic state of the cell. | Malonyl-CoA concentration | |
| Environmental Influence | The synthesis of flaviolin is affected by environmental conditions such as salinity. | NaCl concentration | |
| Bioremediation Potential | Enzymes that degrade flaviolin may be useful for breaking down related environmental pollutants. | Flaviolin monooxygenase | ebi.ac.uk |
Future Directions and Emerging Research Avenues in Flaviolin Science
Discovery of Novel Flaviolin-Related Biosynthetic Gene Clusters
The search for novel bioactive compounds is increasingly turning to genome mining, a process that identifies biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites. researchgate.netoup.com For flaviolin (B1202607) and related compounds, this approach is revealing a rich diversity of previously unknown BGCs in various microorganisms.
Advances in next-generation sequencing and bioinformatic tools like antiSMASH have enabled the systematic screening of microbial genomes for BGCs. researchgate.netoup.comfrontiersin.org Studies have identified flaviolin-like gene clusters in various bacteria, including Streptomyces and Saccharopolyspora species. nih.govmdpi.com For instance, analysis of Saccharopolyspora pogona revealed 32 distinct gene clusters, including a flaviolin-like cluster (clu13). nih.gov Similarly, genome mining of Streptomyces olivaceus strains identified BGCs with 100% similarity to known flaviolin biosynthesis pathways. mdpi.com
These discoveries highlight the untapped biosynthetic potential within microbial genomes. Many of the identified BGCs show low similarity to known clusters, suggesting they may produce novel flaviolin derivatives with unique chemical structures and biological activities. researchgate.net The exploration of diverse environments, such as soil metagenomes, further expands the pool of potential new BGCs, moving beyond culture-dependent methods. frontiersin.org
Table 1: Examples of Microorganisms with Identified Flaviolin or Flaviolin-Like Biosynthetic Gene Clusters
| Microorganism | Gene Cluster Details | Reference |
| Saccharopolyspora pogona | Contains 32 BGCs, including a flaviolin-like cluster (clu13). nih.gov | nih.gov |
| Streptomyces olivaceus | Harbors a type-III PKS gene cluster with 100% similarity to the flaviolin BGC. mdpi.com | mdpi.com |
| Streptomyces griseus | The rppA gene from this organism has been used for heterologous flaviolin production. bwise.kr | bwise.kr |
Rational Design and Engineering of Flaviolin Derivatives with Enhanced Biological Specificity
While naturally occurring flaviolin exhibits a range of biological activities, including antimicrobial and antioxidant effects, there is significant interest in creating derivatives with improved potency and specificity. ontosight.ai Rational design, guided by an understanding of enzyme mechanisms and structure-activity relationships, is a powerful approach to achieve this.
Protein engineering and combinatorial biosynthesis are key strategies in this endeavor. researchgate.netnih.gov By modifying the enzymes in the flaviolin biosynthetic pathway, particularly the type III polyketide synthase (PKS) RppA, it is possible to generate novel polyketide structures. bwise.krresearchgate.net The promiscuity of these enzymes can be exploited to accept alternative starter or extender units, leading to a diverse array of flaviolin analogues. nih.gov
Furthermore, understanding the three-dimensional structure of key enzymes, such as AthePKS which can produce quinolone scaffolds, provides a roadmap for targeted mutagenesis to enhance catalytic efficiency and alter substrate specificity. researchgate.net This knowledge allows for the creation of derivatives with potentially enhanced therapeutic properties or reduced off-target effects. The synthesis of flaviolin derivatives with modified biological activities is a promising avenue for developing new therapeutic leads. ontosight.ai
Integration of Multi-Omics Data for Systems-Level Understanding of Flaviolin Metabolism
To optimize the production of flaviolin and its derivatives, a comprehensive understanding of the host organism's metabolism is essential. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—provides a systems-level view of the complex regulatory networks that govern metabolic pathways. cbirt.netbiorxiv.orgplos.org
Computational pipelines like INTEGRATE and COMO are being developed to merge these heterogeneous data types with constraint-based metabolic models. cbirt.netnih.govarxiv.org This approach allows researchers to identify metabolic bottlenecks, predict the effects of genetic modifications, and understand the interplay between gene expression and metabolic regulation. biorxiv.orgplos.org For example, multi-omics analysis of Saccharopolyspora pogona revealed that deleting a flaviolin-like gene cluster not only redirected metabolic flux but also influenced the expression of other proteins, ultimately boosting the production of a different desired compound. nih.gov
By analyzing transcriptomics and metabolomics data in parallel, scientists can distinguish between changes in metabolic fluxes that are due to altered gene expression versus those controlled by the availability of metabolites. biorxiv.orgplos.org This detailed characterization is crucial for developing effective metabolic engineering strategies to enhance flaviolin production in microbial hosts.
Scale-Up Strategies for Sustainable Bioproduction of Flaviolin and its Analogues
Moving from laboratory-scale experiments to industrial-scale production presents significant challenges. Developing robust and cost-effective bioprocesses is critical for the commercial viability of flaviolin and its derivatives. scitechnol.com This involves optimizing various factors, including media composition, fermentation conditions, and the selection of highly productive microbial strains. scitechnol.combiopharminternational.com
Recent research has demonstrated that media optimization, guided by machine learning algorithms, can significantly increase flaviolin titers. osti.gov One surprising finding was that high concentrations of sodium chloride (NaCl) dramatically boosted flaviolin production in Pseudomonas putida, suggesting that brackish water could be a cost-effective resource for biomanufacturing. osti.gov
Strain improvement through genetic engineering and adaptive laboratory evolution is another key strategy. scitechnol.com This can involve enhancing the supply of precursor molecules like malonyl-CoA, which is a building block for flaviolin. researchgate.netpnas.org The development of efficient microbial chassis, such as Escherichia coli and Saccharomyces cerevisiae, for heterologous production of polyketides is also a major focus. oup.comfrontiersin.org Careful consideration of bioreactor design, process monitoring, and downstream processing will be essential for creating sustainable and economically viable production platforms. scitechnol.combiopharminternational.com
Table 2: Key Considerations for Flaviolin Bioproduction Scale-Up
| Factor | Optimization Strategy | Rationale | Reference |
| Media Composition | Machine learning-guided optimization; use of alternative resources like brackish water. | Increases titer and yield while potentially reducing costs. | osti.gov |
| Strain Engineering | Overexpression of precursor pathways; deletion of competing pathways. | Enhances metabolic flux towards flaviolin production. | nih.govpnas.org |
| Fermentation Parameters | Optimization of temperature, pH, dissolved oxygen, and agitation. | Maximizes microbial growth and product formation. | scitechnol.com |
| Process Monitoring | Real-time monitoring of biomass, substrate, and product levels using advanced analytics. | Ensures process consistency and quality control. | scitechnol.com |
Exploration of Flaviolin as a Precursor in Diverse Biocatalytic Cascades
The chemical structure of flaviolin makes it an attractive starting material for the synthesis of more complex molecules. Biocatalytic cascades, which use multiple enzymes in a sequential manner, offer an environmentally friendly and highly specific alternative to traditional chemical synthesis. ucl.ac.ukd-nb.info
Flaviolin can serve as a precursor in enzymatic reactions to generate novel compounds. For example, feeding purified flaviolin to E. coli cultures has been shown to produce new derivatives through the action of endogenous host enzymes, particularly when supplemented with glucose. researchgate.net This demonstrates the potential for whole-cell biotransformation to diversify the flaviolin scaffold.
The development of multi-enzyme cascades in vitro or in vivo can create complex products from simple, achiral substrates. ucl.ac.uk By combining the flaviolin biosynthetic pathway with other enzymes, it is possible to design novel routes to valuable chemicals. These enzymatic cascades can be performed in microreactors, allowing for precise control and optimization of reaction conditions. d-nb.info This approach opens up possibilities for producing a wide range of compounds for the pharmaceutical, cosmetic, and food industries. pnas.orgucl.ac.uk
Q & A
Q. What are the key considerations for designing a reproducible synthesis protocol for Flaviolin-2-olate?
Methodological Answer:
- Precursor Selection : Prioritize precursors with documented stability under similar reaction conditions (e.g., temperature, pH). Include controls for side reactions, such as competing oxidation pathways .
- Characterization : Use HPLC for purity assessment (≥95%) and NMR (¹H/¹³C) for structural confirmation. Cross-validate with FT-IR to identify functional groups like hydroxyl or carbonyl moieties .
- Protocol Documentation : Follow guidelines for experimental reproducibility, including detailed reaction times, solvent ratios, and purification steps (e.g., column chromatography parameters) .
Q. How can researchers validate the biological activity of this compound in vitro?
Methodological Answer:
- Assay Design : Use dose-response curves (e.g., 0.1–100 µM) to quantify IC₅₀ values. Include positive controls (e.g., known enzyme inhibitors) and negative controls (solvent-only) to isolate compound-specific effects .
- Data Triangulation : Combine enzyme inhibition assays with cellular viability tests (e.g., MTT assays) to distinguish cytotoxic effects from target-specific activity .
- Statistical Rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance, ensuring a sample size ≥3 replicates per condition .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectral data for this compound derivatives?
Methodological Answer:
- Systematic Comparison : Align conflicting NMR/IR spectra with computational predictions (e.g., DFT simulations) to identify discrepancies in stereochemistry or tautomeric forms .
- Experimental Validation : Repeat synthesis under inert atmospheres (e.g., argon) to rule out oxidative degradation. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
- Peer Review : Circulate raw data to collaborators for independent analysis, addressing potential instrument calibration errors .
Q. What strategies optimize the stability of this compound in aqueous solutions for pharmacokinetic studies?
Methodological Answer:
- Buffer Screening : Test stability across pH 5–8 (simulating physiological conditions) using phosphate or Tris buffers. Monitor degradation via UV-Vis spectroscopy at λmax.
- Co-solvent Systems : Evaluate solubilizing agents (e.g., DMSO ≤1% v/v) to enhance bioavailability without inducing precipitation .
- Accelerated Stability Studies : Conduct stress testing at 40°C/75% RH for 4 weeks, quantifying intact compound levels with LC-MS .
Q. How can computational modeling improve the understanding of this compound’s interaction with biological targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to enzyme active sites. Validate with mutagenesis data (e.g., site-directed mutants disrupting key residues) .
- MD Trajectory Analysis : Run 100-ns molecular dynamics simulations to assess conformational stability. Calculate root-mean-square deviation (RMSD) to identify critical interaction phases .
- Multi-omics Integration : Correlate docking results with transcriptomic/proteomic datasets to identify downstream signaling pathways affected by binding .
Methodological Best Practices
- Data Contradiction Analysis : Apply triangulation by combining experimental, computational, and literature-derived data to isolate sources of inconsistency .
- Reproducibility : Share raw spectra, chromatograms, and code repositories (e.g., GitHub) to enable independent verification .
- Literature Integration : Use Boolean search strategies (e.g., "this compound AND (synthesis OR bioactivity)") in PubMed/Scopus to identify knowledge gaps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
